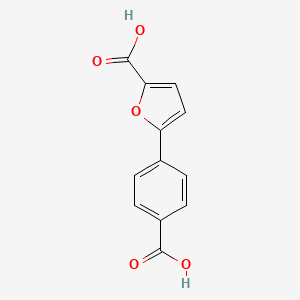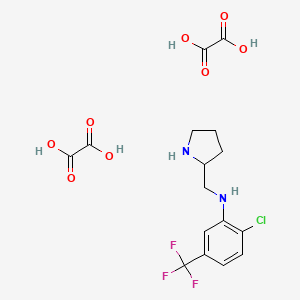
2-chloro-N-(2-pyrrolidinylmethyl)-5-(trifluoromethyl)aniline dioxalate
Descripción general
Descripción
2-Chloro-N-(2-pyrrolidinylmethyl)-5-(trifluoromethyl)aniline dioxalate, also known as CPT-11, is a prodrug of irinotecan, an antimetabolite chemotherapeutic agent used to treat cancer. It is a water-soluble derivative of the drug irinotecan, which is an anticancer agent used in combination with other chemotherapeutic agents to treat metastatic colorectal cancer and metastatic non-small cell lung cancer. CPT-11 has been found to be more effective than irinotecan in terms of its pharmacokinetic properties, including better bioavailability and higher solubility.
Aplicaciones Científicas De Investigación
Structural and Chemical Properties
- The reaction of chloral with substituted anilines forms a variety of products, with the outcome depending on the amine type and choice of reaction conditions. This indicates that structural modifications to compounds like "2-chloro-N-(2-pyrrolidinylmethyl)-5-(trifluoromethyl)aniline dioxalate" can yield diverse chemical species with potential applications in various fields such as pharmaceuticals and materials science (Issac & Tierney, 1996).
Environmental Impact and Remediation
- Studies on chlorinated compounds, similar to the chlorinated portion of the query compound, show significant environmental impacts. For instance, 2,4-D and other phenoxy herbicides exhibit environmental behavior that can be predicted based on soil parameters and have implications for agricultural practices and environmental safety (Werner, Garratt, & Pigott, 2012).
- Research on aniline and its derivatives, which structurally relate to the query compound, demonstrates their presence in industrial wastewaters and the various technologies available for their remediation, emphasizing the importance of managing such compounds in environmental matrices (Chaturvedi & Katoch, 2020).
Toxicological Studies
- Studies on the toxicity of related compounds, such as triclosan and dioxins, highlight the complex toxicological profile and environmental persistence of chlorinated and fluorinated organic compounds, suggesting that similar caution may be necessary when dealing with "2-chloro-N-(2-pyrrolidinylmethyl)-5-(trifluoromethyl)aniline dioxalate" (Bedoux et al., 2012).
Potential Applications and Considerations
- The chemical behavior of chlorinated and fluorinated compounds, similar to parts of the structure of the query compound, indicates their potential use in various industrial applications, including material synthesis, pharmaceuticals, and agrochemicals. However, considerations regarding their environmental impact, toxicity, and behavior in biological systems are crucial (Issac & Tierney, 1996).
Propiedades
IUPAC Name |
2-chloro-N-(pyrrolidin-2-ylmethyl)-5-(trifluoromethyl)aniline;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClF3N2.2C2H2O4/c13-10-4-3-8(12(14,15)16)6-11(10)18-7-9-2-1-5-17-9;2*3-1(4)2(5)6/h3-4,6,9,17-18H,1-2,5,7H2;2*(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOFGKVVVGWEEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CNC2=C(C=CC(=C2)C(F)(F)F)Cl.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClF3N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-pyrrolidinylmethyl)-5-(trifluoromethyl)aniline dioxalate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



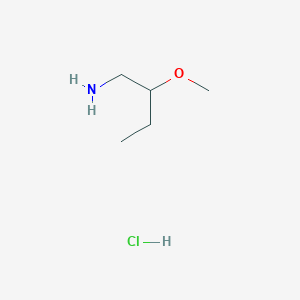
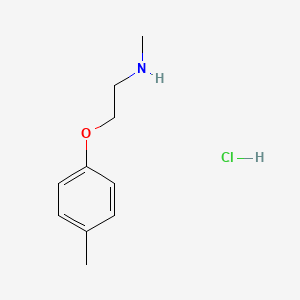
![2-[4-(4-Fluorophenyl)piperazin-1-yl]acetic acid](/img/structure/B1369073.png)
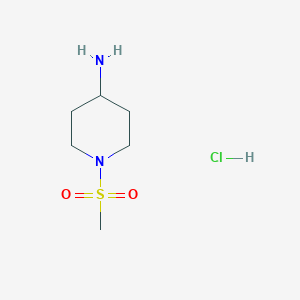
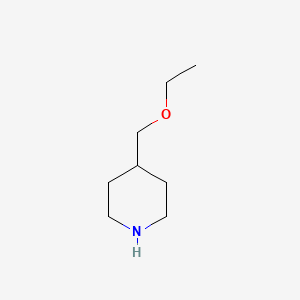
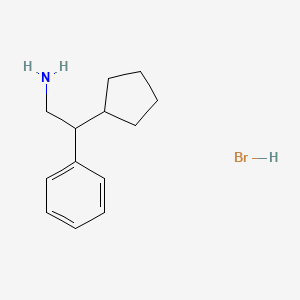
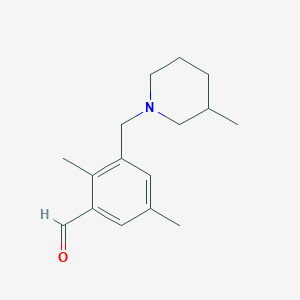
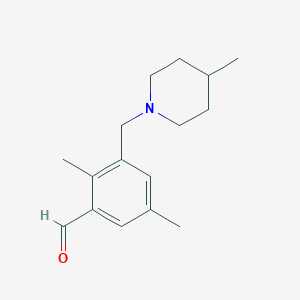
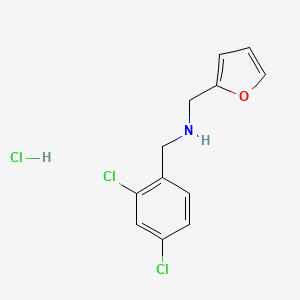
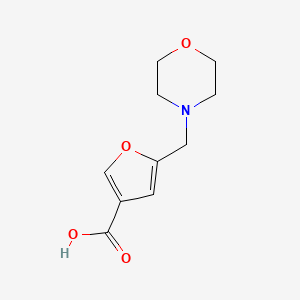
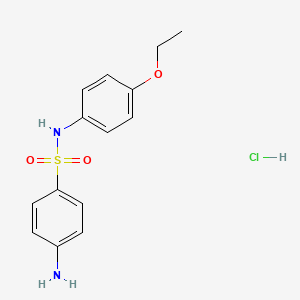
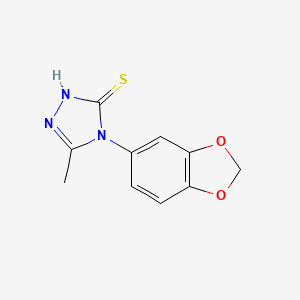
![2-amino-N-(4-methylbenzyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1369117.png)
